molecular formula C21H13BrO5S B12212307 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate

3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate

Cat. No.: B12212307
M. Wt: 457.3 g/mol
InChI Key: UHMCFLWMTXYPNI-NDENLUEZSA-N
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Description

3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate is a complex organic compound with a molecular formula of C21H13BrO5S . This compound features a benzofuran core, which is a fused aromatic ring system containing both benzene and furan rings. The presence of a phenylmethylene group and a bromobenzenesulfonate moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and bases such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The bromobenzenesulfonate group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromobenzenesulfonate group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C21H13BrO5S

Molecular Weight

457.3 g/mol

IUPAC Name

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate

InChI

InChI=1S/C21H13BrO5S/c22-15-6-9-17(10-7-15)28(24,25)27-16-8-11-18-19(13-16)26-20(21(18)23)12-14-4-2-1-3-5-14/h1-13H/b20-12-

InChI Key

UHMCFLWMTXYPNI-NDENLUEZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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